molecular formula C14H17N5O B3716966 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- CAS No. 33080-88-5

4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-

Cat. No.: B3716966
CAS No.: 33080-88-5
M. Wt: 271.32 g/mol
InChI Key: MFHXSBFTMINXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- is a heterocyclic compound with a pyrimidine core structure. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of both amino and piperazinyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- typically involves the reaction of 4-phenylpiperazine with a suitable pyrimidine precursor.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrimidine derivatives. These products can exhibit different biological activities and chemical properties .

Scientific Research Applications

4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-(1-piperazinyl)-4-pyrimidinol
  • 6-Phenyl-2-(1-piperazinyl)-4-pyrimidinol
  • Pyrimido[1,2-a]benzimidazoles

Uniqueness

4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- is unique due to the presence of both amino and piperazinyl groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in its biological applications .

Properties

IUPAC Name

4-amino-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c15-12-10-13(20)17-14(16-12)19-8-6-18(7-9-19)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H3,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHXSBFTMINXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186737
Record name 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33080-88-5
Record name 6-Amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033080885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC131392
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-2-(4-PHENYL-1-PIPERAZINYL)-4-PYRIMIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T541564XN2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-
Reactant of Route 2
Reactant of Route 2
4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-
Reactant of Route 3
Reactant of Route 3
4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-
Reactant of Route 4
Reactant of Route 4
4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-
Reactant of Route 5
4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-
Reactant of Route 6
Reactant of Route 6
4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.